Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a benzothiazole ring, and a carboxylate ester .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The synthesis of such compounds is an important task in modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Benzothiazole is a heterocyclic compound consisting of fused benzene and thiazole rings .Scientific Research Applications
Synthesis and Structural Characterization
Benzothiazole derivatives, including compounds similar to Ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, have been synthesized through various methods. For instance, the synthesis of piperidine substituted benzothiazole derivatives involves the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, followed by further chemical transformations to obtain the desired compounds. The structural characterization of these compounds is established through 1H & 13C NMR, IR spectral data, and LC-MS technique, which confirm the chemical structures and provide insights into their photoluminescence properties (Shafi et al., 2021).
Biological Activities
The biological studies of synthesized benzothiazole derivatives reveal their potential in medicinal chemistry, particularly due to their antibacterial and antifungal activities. For example, specific compounds have shown good antibacterial activity, while others have displayed significant antifungal properties. Such activities are indicative of the potential use of these compounds in developing new antimicrobial agents (Shafi et al., 2021).
Anticancer and Antimicrobial Evaluation
Further research into benzothiazole derivatives includes the evaluation of their anticancer properties. Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, showing promise in this field. This underscores the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Rehman et al., 2018).
Future Directions
Properties
IUPAC Name |
ethyl 2-(4-piperidin-1-ylsulfonylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-3-14-28-21-13-10-19(24(30)33-4-2)17-22(21)34-25(28)26-23(29)18-8-11-20(12-9-18)35(31,32)27-15-6-5-7-16-27/h3,8-13,17H,1,4-7,14-16H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFKRKJIVCYHFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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